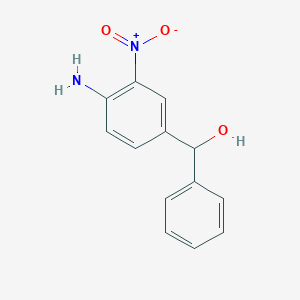

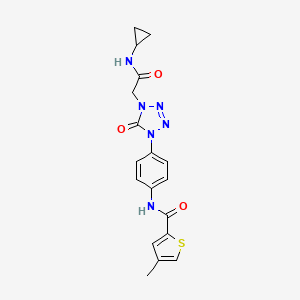

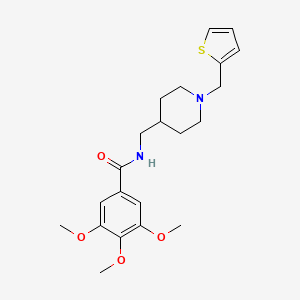

Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate” is a chemical compound that has been studied for its potential biological activities . It is related to the compound “3-(1,3-dioxoisoindolin-2-yl) benzyl nitrate (Lapdesf-4c)”, which is described as a fetal hemoglobin-inducing agent that acts as a nitric oxide (NO) donor, exhibiting pleiotropic effects as an anti-inflammatory and analgesic .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of phthalic anhydride with glycine to yield 2-(1,3-dioxoisoindolin-2-yl) acetic acid. Further chlorination of this product forms 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride . The second step involves the reaction of para-bromoaniline to yield N-(4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl) acetamide .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied for their potential biological activities. For example, the compound “3-(1,3-dioxoisoindolin-2-yl) benzyl nitrate (Lapdesf-4c)” has been shown to act as a NO donor, inhibiting platelet aggregation and reducing inflammation associated with sickle cell anemia .Wissenschaftliche Forschungsanwendungen

Green Chemistry Applications

- Renewable Building Blocks : Phloretic acid, a phenolic compound, is studied as a sustainable alternative to phenol for enhancing the reactivity towards benzoxazine ring formation, showing potential for renewable and environmentally-friendly material synthesis (Trejo-Machin et al., 2017).

Medicinal Chemistry Insights

- Mesogenic Schiff Bases Synthesis : Research into isoindoline-1,3-dione-based mesogenic Schiff bases explores their structural and thermal behavior, indicating their potential in liquid crystal technology and possibly informing the design of novel materials with specific thermal and mesophase characteristics (Dubey et al., 2018).

Advanced Synthesis Techniques

- Novel Synthesis Approaches : Studies on the synthesis and reactions of new heterocycles derived from o-hydroxybenzyl alcohol showcase the versatility of isopropoxy and related groups in forming heterocyclic compounds with potential applications across various domains of chemistry (Srivastava & Bhardwaj, 1978).

Material Science Developments

- Polylactide Characterization : The preparation and characterization of novel copolymers, including those with isopropylidene groups, highlight the importance of such compounds in developing materials with tailored properties for specific applications, such as biomedical devices (Kumar, Gao, & Gross, 2002).

Wirkmechanismus

Target of Action

It is known that isoindoline-1,3-dione derivatives, which this compound is a part of, have been studied for their potential use in diverse fields such as pharmaceutical synthesis .

Mode of Action

It is known that isoindoline-1,3-dione derivatives can interact with various biological targets due to their diverse chemical reactivity .

Biochemical Pathways

Isoindoline-1,3-dione derivatives are known to have diverse chemical reactivity and promising applications .

Result of Action

Isoindoline-1,3-dione derivatives are known to have diverse biological activities .

Safety and Hazards

The safety and hazards of similar compounds have been studied in the context of their potential biological activities. For example, the compound “2-((4-(1,3-dioxoisoindolin-2-yl)benzyl)amino)-2-oxoethyl-2-(4-methoxyphenyl)acetate (1h)” has been identified as a new dual cholinesterase and beta-secretase inhibitor without toxicity .

Zukünftige Richtungen

The future directions for the study of “Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate” and similar compounds could involve further investigation of their potential biological activities, such as their roles as NO donors, anti-inflammatory agents, and inhibitors of cholinesterase and beta-secretase . Further studies are needed to confirm their viability as therapeutic agents .

Eigenschaften

IUPAC Name |

benzyl 3-(1,3-dioxo-4-propan-2-yloxyisoindol-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-14(2)27-17-10-6-9-16-19(17)21(25)22(20(16)24)12-11-18(23)26-13-15-7-4-3-5-8-15/h3-10,14H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGNMUHDXDXQPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC2=C1C(=O)N(C2=O)CCC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2772217.png)

![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2772226.png)

![(Z)-N-Butyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2772234.png)

![3-(3,4-dimethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2772235.png)